8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[45]decane is a spiro compound characterized by a unique structural motif that includes a spiro junction between a dioxane ring and an azaspirodecane ring
Mechanism of Action
Target of Action
The primary targets of 8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4Compounds with a similar structure, such as 1,3,8-triazaspiro[45]decane derivatives, have been identified as novel delta opioid receptor-selective agonists . Delta opioid receptors are potential targets for neurological and psychiatric disorders .
Mode of Action
The exact mode of action of 8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4Compounds with similar structures have been shown to interact with their targets through highly regioselective c–c coupling and spiro scaffold steps .
Biochemical Pathways
The specific biochemical pathways affected by 8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4Compounds with similar structures have been associated with the delta opioid receptor pathway .
Result of Action
The molecular and cellular effects of 8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4Similar compounds have shown anti-allodynic efficacy in a model of inflammatory pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 3,5-dibromophenylamine with a suitable dioxane derivative under controlled conditions. One common method involves the use of 1,1-pentamethylene oxalic acid and urea as starting materials. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction mixture is often subjected to recrystallization using ethanol and gac to obtain white crystals of the compound with yields ranging from 80.1% to 89.5% .
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in alcohol.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an anticonvulsant agent.
Industry: Utilized in the development of new materials with unique structural properties.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its role as a delta opioid receptor-selective agonist.
1,6-Dioxaspiro[4.5]decane: Commonly found in natural products and used in the synthesis of bioactive compounds.
Uniqueness
8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to the presence of the dibromophenyl group, which imparts distinct chemical reactivity and potential bioactivity. This structural feature differentiates it from other spiro compounds and enhances its utility in various applications.
Properties
IUPAC Name |
8-(3,5-dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br2NO2/c14-10-7-11(15)9-12(8-10)16-3-1-13(2-4-16)17-5-6-18-13/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQSVDUZCBSHTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC(=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203534 | |
Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-(3,5-dibromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845713-73-6 | |
Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-(3,5-dibromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845713-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxa-8-azaspiro[4.5]decane, 8-(3,5-dibromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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